7-Bromonaphthalen-1-ol
Overview
Description
7-Bromonaphthalen-1-ol is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
7-Bromonaphthalen-1-ol is used in the synthesis of various chemical compounds. For example, Sherekar et al. (2021) described its use in preparing 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, which was further used to synthesize compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Coupling Cascade for Aromatic Hydrocarbons
Wegner, Scott, and de Meijere (2003) discussed a Suzuki-Heck-type coupling cascade using o-bromobenzeneboronic acid and 1-bromonaphthalene. This process produces indeno-annelated polycyclic aromatic hydrocarbons, demonstrating this compound's utility in complex chemical synthesis (Wegner, Scott, & de Meijere, 2003).
Colorimetric Sensor for Cysteine
Shang et al. (2016) developed a colorimetric sensor using 2-bromonaphthalene-1,4-dione, a derivative of this compound, for detecting cysteine in water and biological samples like bovine serum albumin (Shang et al., 2016).
Anticancer and Chemopreventive Agents
Mingming Zhang et al. (2018) synthesized tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, showing potential as anticancer and chemopreventive agents (Zhang et al., 2018).
Vibrational Spectral Analysis
Arivazhagan and Rexalin (2011) conducted vibrational spectral analysis on 1-bromonaphthalene, closely related to this compound, suggesting its potential in nonlinear optical behaviors (Arivazhagan & Rexalin, 2011).
Photoinduced Electron Transfer Studies
Bouchet et al. (2016) investigated the photosubstitution reaction of 1-bromonaphthalene with nucleophilic sulphur and selenium centered anions, providing insights into photoinduced electron transfer reactions (Bouchet, Pierini, Brunetti, & Argüello, 2016).
Safety and Hazards
The safety information for “7-Bromonaphthalen-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
Given its inhibitory effects on cyp1a2 and cyp2c9, it likely interacts with these enzymes and prevents them from carrying out their normal metabolic functions .
Biochemical Pathways
As it inhibits cyp1a2 and cyp2c9, it can be inferred that it impacts the metabolic pathways these enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromonaphthalen-1-ol are as follows :
- High gastrointestinal absorption is predicted. It is predicted to be able to cross the blood-brain barrier (BBB permeant). It is not a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. Specific excretion information is not available.
These properties influence the bioavailability of this compound, with high GI absorption and BBB permeability suggesting good bioavailability.
Result of Action
Given its inhibitory effects on CYP1A2 and CYP2C9, it likely impacts the metabolism of substances these enzymes act upon .
Biochemical Analysis
Biochemical Properties
7-Bromonaphthalen-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in studying drug-drug interactions and metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to changes in cell function, including alterations in cell proliferation and survival. Additionally, the compound’s impact on cellular metabolism can affect energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates . This inhibition can lead to an accumulation of unmetabolized compounds, which may have downstream effects on cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been shown to be relatively stable under standard storage conditions . Its effects on cellular function can change over time, with long-term exposure leading to alterations in cell viability and function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including increased oxidative stress and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and alterations in metabolic function. These threshold effects highlight the importance of dosage considerations in experimental design and the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of CYP1A2 and CYP2C9 can result in altered drug metabolism and potential drug-drug interactions. Understanding these metabolic pathways is crucial for predicting the compound’s effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is highly lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . It is also capable of crossing the blood-brain barrier, which may have implications for its effects on the central nervous system. The distribution of this compound within the body can affect its overall bioavailability and efficacy in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
7-bromonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXOXMPODAEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528861 | |
Record name | 7-Bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91270-69-8 | |
Record name | 7-Bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromonaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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